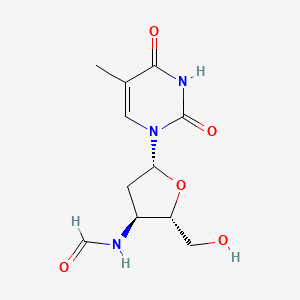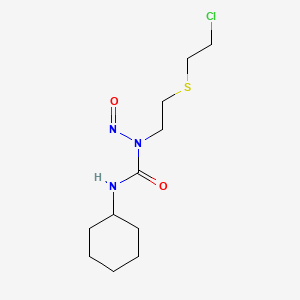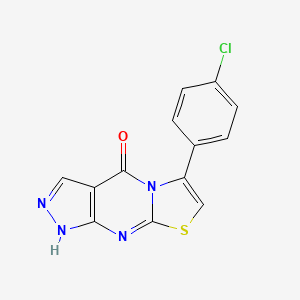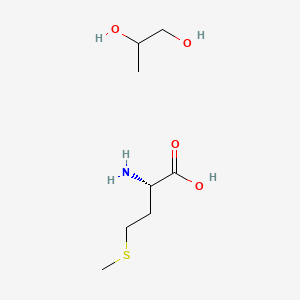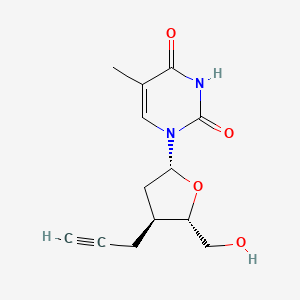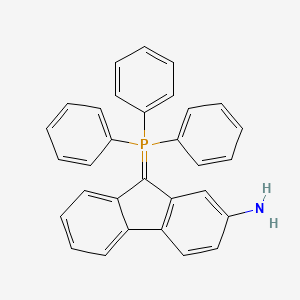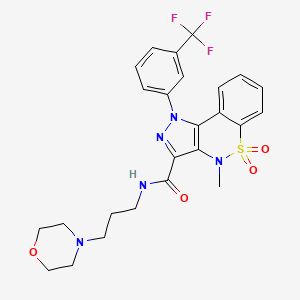
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are replaced by various nucleophiles such as amines and phenols under controlled conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: 1,4-dioxane, 1,2-dichloroethane.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted triazine compounds with different functional groups.
科学研究应用
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antiviral properties.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Used for its antitumor properties in treating lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, active against cancer cells.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
属性
CAS 编号 |
87871-36-1 |
|---|---|
分子式 |
C19H24N6O2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-[4-[2-(4-aminophenoxy)ethoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H24N6O2/c1-19(2)24-17(21)23-18(22)25(19)14-5-9-16(10-6-14)27-12-11-26-15-7-3-13(20)4-8-15/h3-10H,11-12,20H2,1-2H3,(H4,21,22,23,24) |
InChI 键 |
JBGRJKGRFDNAGK-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)N)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
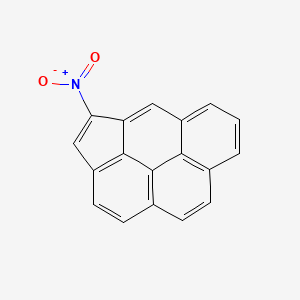
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
